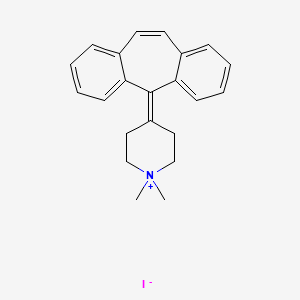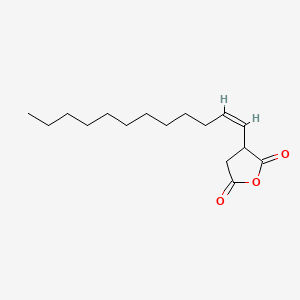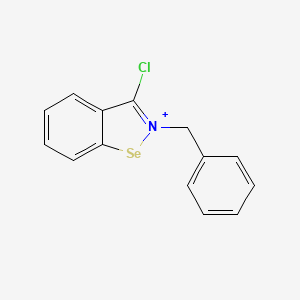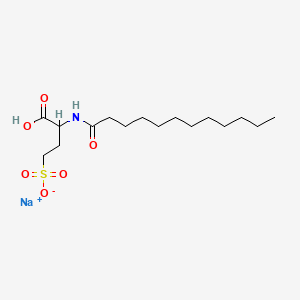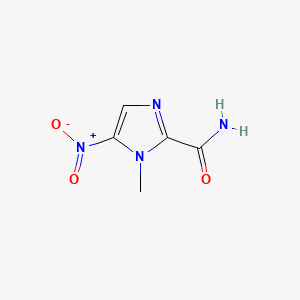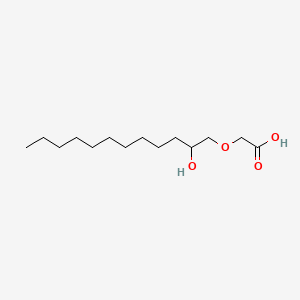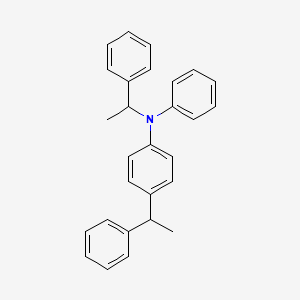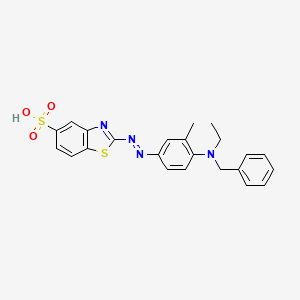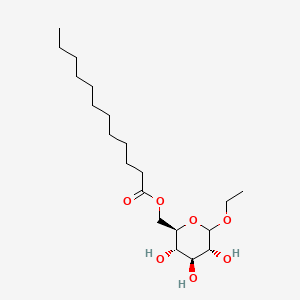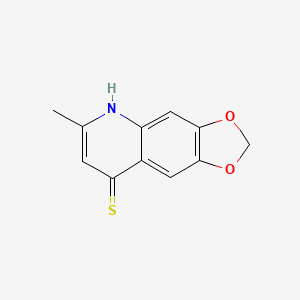
3-Amino-7-(dimethylamino)-2-methoxyphenoxazin-5-ium acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-7-(dimethylamino)-2-methoxyphenoxazin-5-ium acetate is a synthetic organic compound known for its vibrant color and various applications in scientific research. This compound belongs to the phenoxazine family and is often used as a dye and a redox mediator in various biochemical and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-7-(dimethylamino)-2-methoxyphenoxazin-5-ium acetate typically involves the oxidative cyclization of appropriate precursors. One common method involves the reaction of 3-amino-7-dimethylamino-2-methoxyphenazine with acetic acid under controlled conditions. The reaction is carried out at elevated temperatures, usually around 95°C, and requires a strong oxidizing agent such as potassium permanganate .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. The use of environmentally friendly oxidants and solvents is also considered to reduce the environmental impact of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-7-(dimethylamino)-2-methoxyphenoxazin-5-ium acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different phenoxazine derivatives.
Reduction: It can be reduced to its corresponding amine derivatives.
Substitution: The amino and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or other strong oxidizing agents are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Various electrophiles can be used to introduce new functional groups, often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various substituted phenoxazine derivatives, which can be further utilized in different applications .
Aplicaciones Científicas De Investigación
3-Amino-7-(dimethylamino)-2-methoxyphenoxazin-5-ium acetate has a wide range of applications in scientific research:
Chemistry: Used as a redox mediator in electrochemical studies and as a dye in various chemical reactions.
Biology: Employed in staining techniques for visualizing cellular components and in assays to measure cell viability.
Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic tool.
Industry: Utilized in the production of dyes and pigments for textiles and other materials
Mecanismo De Acción
The compound exerts its effects primarily through its redox properties. It can accept and donate electrons, making it an effective redox mediator. In biological systems, it interacts with cellular components, leading to changes in cell viability and function. The molecular targets include various enzymes and cellular structures involved in redox reactions .
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-7-dimethylamino-2-methylphenazine hydrochloride: Similar in structure but differs in the presence of a methyl group instead of a methoxy group.
3,7-Bis(dimethylamino)-1,9-dimethylphenothiazin-5-ium chloride: Another phenothiazine derivative with different substituents.
Uniqueness
3-Amino-7-(dimethylamino)-2-methoxyphenoxazin-5-ium acetate is unique due to its specific substituents, which confer distinct redox properties and make it suitable for specific applications in scientific research and industry .
Propiedades
Número CAS |
97752-31-3 |
|---|---|
Fórmula molecular |
C17H19N3O4 |
Peso molecular |
329.35 g/mol |
Nombre IUPAC |
(7-amino-8-methoxyphenoxazin-3-ylidene)-dimethylazanium;acetate |
InChI |
InChI=1S/C15H15N3O2.C2H4O2/c1-18(2)9-4-5-11-14(6-9)20-15-7-10(16)13(19-3)8-12(15)17-11;1-2(3)4/h4-8,16H,1-3H3;1H3,(H,3,4) |
Clave InChI |
HVPYNAJRUYUJLG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)[O-].C[N+](=C1C=CC2=NC3=C(C=C(C(=C3)OC)N)OC2=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


